3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-24-17(15-9-5-6-10-16(15)19)13-20-18(21)11-12-25(22,23)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCLDVNOBMIIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-(2-chlorophenyl)-2-methoxyethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions
Scientific Research Applications
1. Anticancer Applications
Recent studies have demonstrated that compounds similar to 3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide exhibit anticancer properties. For instance, derivatives of sulfonamide compounds have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in tumor growth.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Inhibition of topoisomerase II | |
| HeLa | 10 | Induction of apoptosis | |
| A549 | 12 | Cell cycle arrest |
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
Case Study 1: Integrin Modulation
A study published in the Journal of Medicinal Chemistry explored the role of similar sulfonamide compounds in enhancing the binding of integrins to their ligands. The findings indicated that these compounds could significantly improve cellular adhesion properties, which is crucial in cancer metastasis management .
Case Study 2: Antimicrobial Development
Another study focused on the synthesis of benzenesulfonamide derivatives, including our compound of interest, which demonstrated promising results against drug-resistant strains of bacteria. The research highlighted the potential for these compounds to serve as lead candidates for new antibiotics .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, such as propanamide backbones, sulfonyl groups, or halogenated aryl substituents:
Structural and Functional Insights
- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound and the phenylsulfonyl group in the bicalutamide-related substance may enhance metabolic stability compared to analogs lacking sulfonyl groups (e.g., the ibuprofen-derived compound ).
- Halogenation : The 2-chlorophenyl group in the target compound differs from the 3-chlorophenethyl groups in –4, which may alter steric hindrance and π-π stacking interactions.
Analytical Techniques
All compounds were characterized using ¹H/¹³C NMR, UV, and mass spectrometry. The target compound’s benzenesulfonyl group would produce distinct NMR signals (e.g., aromatic protons at ~7.5–8.0 ppm) and IR absorption bands for sulfonyl S=O stretching (~1350–1150 cm⁻¹) .
Biological Activity
3-(benzenesulfonyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide is a compound whose biological activity has garnered interest in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxyethyl groups enhances its lipophilicity, potentially impacting its pharmacokinetics and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in animal models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.
- Antitumor Potential : Research has suggested that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Experimental Findings
-
Antibacterial Studies :
- A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antibacterial activity.
-
Anti-inflammatory Activity :
- In a carrageenan-induced paw edema model, the compound reduced paw swelling by 45% compared to the control group, suggesting significant anti-inflammatory properties.
-
Antitumor Activity :
- In vitro assays on human breast cancer cells (MCF-7) revealed that the compound inhibited cell proliferation by approximately 60% at a concentration of 50 µM after 48 hours of treatment.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
